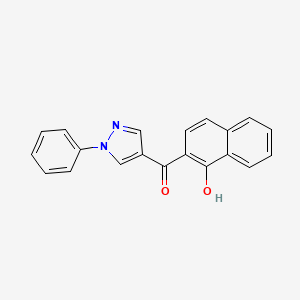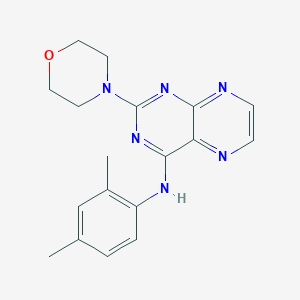
N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound belongs to a class of synthetic organic molecules known for their potential in various biomedical applications. Although the specific compound "N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide" is not directly mentioned in the available literature, research on similar quinazolinone derivatives indicates their importance in medicinal chemistry due to their broad spectrum of biological activities.
Synthesis Analysis
The synthesis of related quinazolinone compounds involves multiple steps, including cyclization, acylation, and substitution reactions. For example, one method describes the synthesis of a related compound through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, achieving a high purity yield through a five-step process (Ma Wenpeng et al., 2014). Another approach involves the Sonogashira cross-coupling reaction, indicating the versatility of synthetic strategies for such compounds (Shylaprasad Durgadas et al., 2013).
Molecular Structure Analysis
Quinazolinone derivatives generally feature a bicyclic system with a wide range of functional groups that can be modified to alter their chemical and physical properties. The crystal structure analysis of a similar compound revealed that the quinazolinone unit is almost planar, with substituents that may influence its overall geometry and intermolecular interactions, as evidenced by studies involving crystallography and Hirshfeld surface analysis (Yassir Filali Baba et al., 2019).
科学的研究の応用
Pharmacological Potential
Analgesic and Anti-inflammatory Activities : Studies on quinazolinyl acetamides, similar to the compound , have revealed their potential in treating pain and inflammation. For instance, certain synthesized quinazolinyl acetamides demonstrated significant analgesic and anti-inflammatory properties, offering a promising avenue for new therapeutic agents in these domains. The compounds showed comparable or superior efficacy to standard drugs like diclofenac sodium, with a comparatively mild ulcerogenic potential, suggesting safer alternatives for pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activities : Quinazoline derivatives have been explored for their potential as antimicrobial agents. The synthesis of various quinazolinone compounds has led to the identification of structures with significant antibacterial and antifungal activities, indicating the usefulness of this class in developing new antimicrobial therapies. This suggests that N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide could also be investigated for similar activities, contributing to the fight against resistant microbial strains (Desai et al., 2007).
Synthetic Methodologies : Research has also focused on the synthesis of quinazolinone derivatives, highlighting the importance of developing efficient, high-yield methods to produce these compounds. Such studies are crucial for facilitating the exploration of quinazolinones in various pharmacological studies, potentially including the specific acetamide . The development of new synthetic routes can enhance the availability and purity of these compounds for further research (Jiang et al., 2011).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-2-30-21-15-9-7-13-19(21)25-22(28)16-27-20-14-8-6-12-18(20)23(26-24(27)29)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMODJINVJOGYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


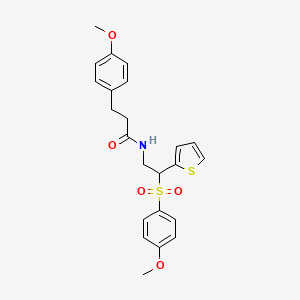
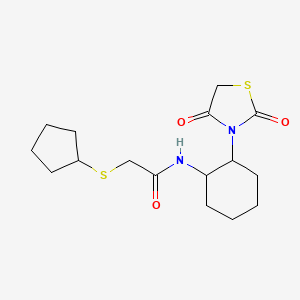
![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)
![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)
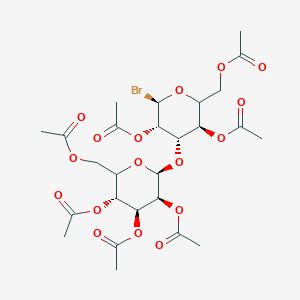
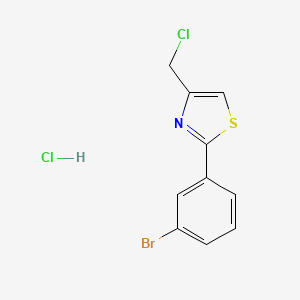
![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)

